{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile
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Overview
Description
{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile is an organic compound characterized by the presence of a fluorobenzyl group and a benzylidene moiety attached to a propanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile typically involves the reaction of 2-fluorobenzyl alcohol with benzaldehyde derivatives under basic conditions to form the intermediate 2-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Fluorobenzyl)oxy]benzaldehyde: A precursor in the synthesis of {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile.
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Another fluorobenzyl derivative with similar structural features.
Uniqueness
Properties
Molecular Formula |
C17H11FN2O |
---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
2-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H11FN2O/c18-16-7-3-1-6-15(16)12-21-17-8-4-2-5-14(17)9-13(10-19)11-20/h1-9H,12H2 |
InChI Key |
XNWUYNHYKUCGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C#N)F |
Origin of Product |
United States |
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